molecular formula C11H14ClNO B13633022 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

Katalognummer: B13633022
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: NVLOETKNDXXMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through Friedel-Crafts alkylation using 4-chlorobenzene as a starting material.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties such as polymers or resins.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the 4-chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: The fluorine atom may impart different electronic properties compared to chlorine.

    3-(Aminomethyl)-3-(4-bromophenyl)cyclobutan-1-ol: The bromine atom may lead to different steric and electronic effects.

Uniqueness

The presence of the 4-chlorophenyl group in 3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

3-(aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2

InChI-Schlüssel

NVLOETKNDXXMMA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(CN)C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.